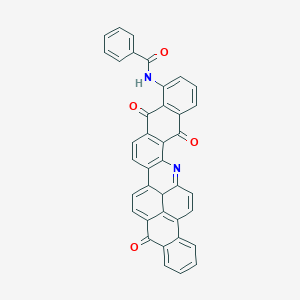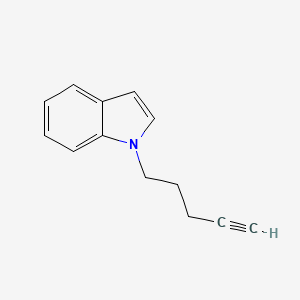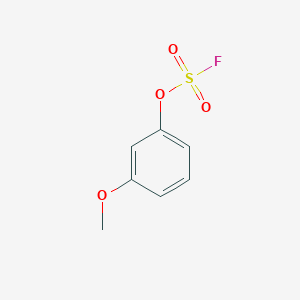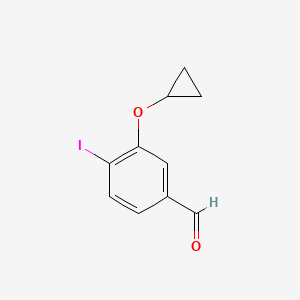
4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid is an organic compound characterized by the presence of a trifluoromethyl group and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid typically involves the reaction of a pyrrole derivative with a trifluoromethylated precursor. One common method is the condensation of 2-pyrrolecarboxaldehyde with trifluoroacetic acid under acidic conditions, followed by dehydration to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethylated alkanes.
Wissenschaftliche Forschungsanwendungen
(2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is utilized in the development of advanced materials, such as polymers with unique properties.
Wirkmechanismus
The mechanism by which (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes and receptors to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)butanoic acid
- 4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-yn-1-ol
Uniqueness
Compared to similar compounds, (2Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid stands out due to its specific structural configuration, which influences its reactivity and potential applications. The presence of the trifluoromethyl group and the pyrrole ring in a conjugated system imparts unique electronic properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
(Z)-4,4,4-trifluoro-3-(1H-pyrrol-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5(4-7(13)14)6-2-1-3-12-6/h1-4,12H,(H,13,14)/b5-4- |
InChI-Schlüssel |
ZCOXCRNJRBSYCS-PLNGDYQASA-N |
Isomerische SMILES |
C1=CNC(=C1)/C(=C/C(=O)O)/C(F)(F)F |
Kanonische SMILES |
C1=CNC(=C1)C(=CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}phenyl)ethanone](/img/structure/B14802844.png)
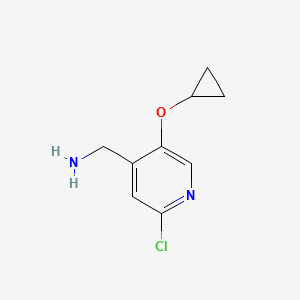

![2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol](/img/structure/B14802850.png)
![(1S,2S)-N,N-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine](/img/structure/B14802855.png)
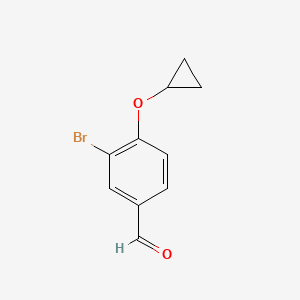
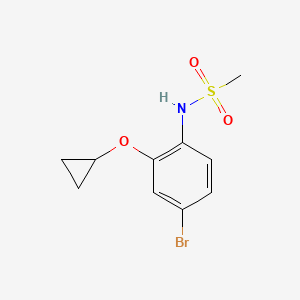
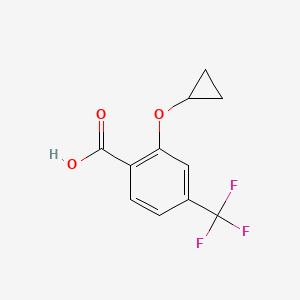
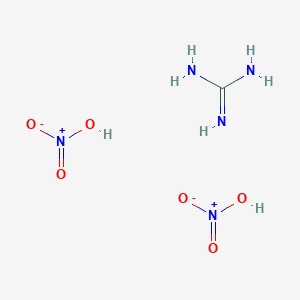
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)
